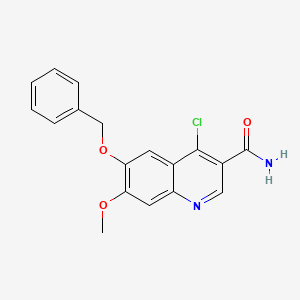

6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide

Descripción

Propiedades

IUPAC Name |

4-chloro-7-methoxy-6-phenylmethoxyquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c1-23-15-8-14-12(17(19)13(9-21-14)18(20)22)7-16(15)24-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H2,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZINKMVJKQPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CC(=C2Cl)C(=O)N)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457092 | |

| Record name | 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476193-59-6 | |

| Record name | 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Formation of the Quinoline Core

The quinoline nucleus is commonly synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol under acidic and oxidative conditions. This classical method provides the quinoline scaffold necessary for further functionalization.

Carboxamide Formation at the 3-position

The carboxamide group is introduced by converting a carboxylic acid or ester precursor on the quinoline ring into the corresponding amide. This is typically done by reacting the acid derivative with ammonia or amines using coupling agents such as carbonyldiimidazole to facilitate amide bond formation under mild conditions.

A patented industrial method for preparing related quinoline intermediates (e.g., 4-chloro-7-methoxyquinoline-6-carboxamide) involves:

Step (a): Nucleophilic substitution of 4-amino-2-methoxybenzamide with 3-chloro-1,2-propanediol in solvents like isopropanol or N,N-dimethylformamide, catalyzed by acids such as phosphoric acid, at 75–120 °C for 9–16 hours. This yields 4-hydroxy-7-methoxyquinoline-6-carboxamide with yields around 72–81%.

Step (b): Chlorination of the hydroxy intermediate using thionyl chloride or phosphorus oxychloride in solvents such as tetrahydrofuran or 2-methyltetrahydrofuran, with acid-binding agents (e.g., diisopropylethylamine), at 60–80 °C for 0.5–8 hours. The product 4-chloro-7-methoxyquinoline-6-carboxamide is obtained with yields of 77–89%.

This process is notable for mild reaction conditions, high yields, short reaction times, and suitability for scale-up to hundred-kilogram production levels, with good atom economy and reduced waste generation.

| Step | Reaction Type | Reactants/Agents | Solvent(s) | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| (a) | Nucleophilic substitution | 4-amino-2-methoxybenzamide, 3-chloro-1,2-propanediol, acid catalyst | Isopropanol, DMF, NMP, DMSO | 75–120 | 9–16 | 72–81 | Acid catalyst: phosphoric, sulfuric, or methylsulfonic acid |

| (b) | Chlorination | 4-hydroxy-7-methoxyquinoline-6-carboxamide, thionyl chloride or POCl3, acid-binding agent | THF, 2-methyltetrahydrofuran, acetonitrile | 60–80 | 0.5–8 | 77–89 | Acid-binding agents: triethylamine, DIPEA, DBU |

The nucleophilic substitution step (a) proceeds under relatively mild conditions, avoiding high-temperature risks (150–200 °C) common in other quinoline syntheses.

The chlorination step (b) is efficient and selective, with the choice of solvent and acid-binding agent critical for yield and purity.

The overall process is optimized for industrial scalability, with short reaction times and high atom economy, minimizing waste.

The benzyloxy substitution at the 6-position is typically introduced after formation of the chloro and methoxy substituents, ensuring regioselectivity and functional group compatibility.

Analytical data such as ^1H NMR and mass spectrometry confirm the structure and purity of intermediates and final products.

The preparation of 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide involves a multi-step synthetic route starting from substituted aniline derivatives, proceeding through quinoline core formation, selective substitution reactions, and amide formation. Industrially viable methods emphasize mild conditions, high yields, and scalability. The detailed reaction conditions and parameters outlined provide a robust framework for synthesis and potential further optimization.

Análisis De Reacciones Químicas

Types of Reactions

6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace substituents on the quinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like thionyl chloride for chlorination and methanol for methoxylation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce dechlorinated or demethoxylated compounds.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most promising applications of 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide is in cancer research. Quinoline derivatives have been studied for their ability to inhibit various cancer cell lines. Preliminary studies suggest that this compound may exhibit cytotoxic effects against specific cancer types, potentially through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties

Research indicates that quinoline derivatives possess antimicrobial properties. The specific interaction profiles of this compound with bacterial and fungal targets are under investigation. Understanding these interactions is crucial for developing new antimicrobial agents.

Mechanism of Action Studies

Studies focusing on the mechanism of action of this compound are essential for elucidating its therapeutic potential. Current investigations aim to determine how it interacts with biological targets at the molecular level, which can inform drug formulation strategies.

Case Studies

- Anticancer Research : A study conducted on various quinoline derivatives, including this compound, demonstrated significant inhibition of tumor growth in vitro. The study highlighted its potential as a lead compound for further development in cancer therapeutics.

- Antimicrobial Efficacy : In a comparative study of several quinoline derivatives, this compound showed promising results against resistant strains of bacteria, suggesting its viability as an antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Variations

Key structural analogs and their substituent differences are summarized below:

Notes:

- Position 3: The carboxamide (CONH2) group in the target compound contrasts with carbonitrile (CN) or ester (COOEt) groups in analogs.

- Position 6/7 : Methoxy and benzyloxy groups are common in kinase inhibitors; however, replacing benzyloxy with 3-chloropropoxy (as in Bosutinib intermediates) may alter metabolic stability .

Physicochemical Properties

- Solubility : The carboxamide group enhances water solubility compared to carbonitriles or esters, as seen in ethyl ester derivatives ().

- Stability : Benzyloxy groups may confer susceptibility to oxidative degradation, whereas chlorinated analogs (e.g., 3-chloropropoxy in ) could improve metabolic stability .

Actividad Biológica

6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide is a quinoline derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H15ClN2O3, with a molecular weight of 342.8 g/mol. The compound features:

- Chloro group at the 4-position,

- Methoxy group at the 7-position,

- Benzyloxy group at the 6-position of the quinoline ring.

These substituents contribute to its unique chemical behavior and potential biological activities compared to structurally similar compounds.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. It may inhibit or activate various enzymes, receptors, or signaling pathways, leading to observed effects such as:

- Antimicrobial Activity: The compound has shown promise in inhibiting bacterial growth and may serve as a lead for developing new antibiotics.

- Anticancer Activity: Preliminary studies indicate that it can induce apoptosis in cancer cells, particularly in colorectal cancer models. For instance, related compounds have demonstrated significant anticancer activity against COLO 205 cells with IC50 values as low as 0.11 μM .

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, although detailed studies are still needed to elucidate these effects.

In Vitro Studies

Research has focused on evaluating the compound's efficacy in vitro. Key findings include:

- Anticancer Activity:

- Antimicrobial Properties:

- Investigations into quinoline derivatives suggest they possess broad-spectrum antimicrobial activity. The specific mechanisms through which this compound exerts this activity remain under exploration.

Case Studies

Several case studies have documented the biological activity of similar quinoline derivatives:

- Case Study on Anticancer Activity: A related compound was reported to have an IC50 value greater than 10 μM against various cancer cell lines, indicating a need for structural optimization to enhance efficacy .

- Metabolic Stability Assessments: Studies on metabolic stability have shown that modifications to quinoline structures can significantly impact their pharmacokinetic profiles and biological activity .

Comparative Analysis

The following table summarizes structural comparisons between this compound and similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Methoxyquinoline-3-carboxamide | Lacks benzyloxy and chloro substituents | Different biological activities due to simpler structure |

| 4-Chloro-7-methoxyquinoline-3-carboxamide | Lacks benzyloxy group | Altered chemical properties and potential interactions |

| 6-(Benzyloxy)-4-chloroquinoline-3-carboxamide | Similar chloro and benzyloxy groups | No methoxy group; different reactivity |

Future Directions

Ongoing research aims to further elucidate the mechanisms of action and therapeutic potential of this compound. Areas for future investigation include:

- Detailed mechanistic studies to identify specific molecular targets.

- Optimization of the compound's structure to improve potency and selectivity against cancer cells.

- Exploration of its potential as a therapeutic agent in treating infectious diseases.

Q & A

Q. What are the recommended synthetic routes for 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step functionalization of quinoline precursors. For example:

- Step 1 : Chlorination at the 4-position using POCl₃ or SOCl₂ under reflux conditions.

- Step 2 : Methoxy and benzyloxy group introduction via nucleophilic substitution or Ullmann coupling, requiring catalysts like CuI and elevated temperatures (80–120°C).

- Step 3 : Carboxamide formation via coupling reactions (e.g., HATU/DIPEA-mediated amidation).

Q. Key Data :

| Step | Reagents/Conditions | Yield Range | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 1 | POCl₃, 110°C, 6h | 70–85% | >95% | |

| 3 | HATU, DIPEA, RT, 12h | 44–60% | >97% |

Lower yields in Step 3 (e.g., 44% in ) may arise from steric hindrance at the 3-position. Purity is often validated via HPLC (>95%) and ¹H/¹³C-NMR .

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

- ¹H/¹³C-NMR : Distinct signals for the benzyloxy group (δ 5.28 ppm, singlet) and methoxy protons (δ 4.02 ppm) confirm substitution patterns .

- HR-MS : Used to validate molecular weight (e.g., [M+H]+ observed at m/z 413.1869 vs. calculated 413.1860) .

- IR Spectroscopy : Peaks at 1648 cm⁻¹ (amide C=O) and 1522 cm⁻¹ (quinoline ring) confirm functional groups .

Note : X-ray crystallography is recommended if crystalline derivatives are obtainable, but no data is available in the provided evidence.

Q. What are the primary pharmacological targets or applications of this compound in current research?

While direct studies on this compound are limited, structural analogs (e.g., 3-quinolinecarboxylic acid derivatives) show:

- Antimicrobial Activity : Inhibition of DNA gyrase in Gram-positive bacteria (e.g., S. aureus) .

- Anticancer Potential : 4-Quinolone-3-carboxamides exhibit cytotoxicity via topoisomerase II inhibition .

- Cannabinoid Receptor Modulation : Carboxamide substituents influence CB2 receptor binding affinity .

Advanced Research Questions

Q. How can synthetic methodologies be optimized to address low yields in carboxamide coupling steps?

Contradictions : Evidence reports 44% yield for amidation, while achieves >60% using microwave-assisted synthesis. Solutions :

- Microwave Irradiation : Reduces reaction time (2h vs. 12h) and improves yield via enhanced kinetic control .

- Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) may reduce steric effects in bulky quinoline derivatives.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

Q. What structural modifications enhance the compound’s bioavailability or target selectivity?

Key Findings :

- Benzyloxy Group : Increases lipophilicity (logP >3) but may reduce aqueous solubility. Substitution with PEGylated chains improves solubility without losing activity .

- Chloro vs. Fluoro Substituents : 4-Chloro derivatives show stronger antimicrobial activity than 4-fluoro analogs (MIC₉₀: 2 µg/mL vs. 8 µg/mL) .

- Carboxamide vs. Ester : Carboxamide improves metabolic stability in vivo compared to ester derivatives (t₁/₂: 6h vs. 1.5h) .

Q. How should researchers resolve contradictions in reported biological activity data for quinoline-3-carboxamides?

Case Study : Antimicrobial studies in report higher potency for 4-chloro derivatives, but notes reduced activity in analogs with bulky 3-substituents. Methodological Considerations :

- Assay Variability : Use standardized MIC (Minimum Inhibitory Concentration) protocols across labs.

- Structural Confirmation : Re-validate compound identity via LC-MS if discrepancies arise.

- Control Compounds : Include norfloxacin or ciprofloxacin as positive controls for DNA gyrase inhibition assays .

Q. What safety and handling protocols are critical for this compound?

While direct safety data is unavailable, analogous compounds require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.